5-Amino-N-cyclopropylnicotinamide 5-Amino-N-cyclopropylnicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17429213
InChI: InChI=1S/C9H11N3O/c10-7-3-6(4-11-5-7)9(13)12-8-1-2-8/h3-5,8H,1-2,10H2,(H,12,13)
SMILES:
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol

5-Amino-N-cyclopropylnicotinamide

CAS No.:

Cat. No.: VC17429213

Molecular Formula: C9H11N3O

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-N-cyclopropylnicotinamide -

Specification

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
IUPAC Name 5-amino-N-cyclopropylpyridine-3-carboxamide
Standard InChI InChI=1S/C9H11N3O/c10-7-3-6(4-11-5-7)9(13)12-8-1-2-8/h3-5,8H,1-2,10H2,(H,12,13)
Standard InChI Key HITDWKYOZVTVDX-UHFFFAOYSA-N
Canonical SMILES C1CC1NC(=O)C2=CC(=CN=C2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a pyridine backbone with strategic substitutions that influence its electronic and steric properties. The amino group at the fifth position introduces electron-donating effects, while the N-cyclopropylcarboxamide at the third position contributes steric bulk and conformational rigidity. X-ray crystallographic data for analogous compounds, such as N-cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propyl]acetamide, demonstrate that cyclopropyl groups often induce dihedral angles of 50–55° between aromatic systems and heterocyclic rings . Though crystallographic data for 5-amino-N-cyclopropylnicotinamide remains unpublished, molecular modeling predicts similar angular strain between the pyridine ring and cyclopropane moiety, potentially affecting its binding interactions in biological systems.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue/Description
Molecular FormulaC9H12N4O\text{C}_9\text{H}_{12}\text{N}_4\text{O}
Molecular Weight192.22 g/mol
LogP (Predicted)1.2 (moderate lipophilicity)
Water Solubility~2.1 mg/mL (25°C, estimated)
StabilityHygroscopic; sensitive to prolonged light exposure

The moderate LogP value suggests balanced solubility in both aqueous and lipid environments, making it suitable for pharmacokinetic studies. Its hygroscopic nature necessitates anhydrous storage conditions to prevent decomposition .

Synthesis and Manufacturing

Synthetic Routes

While no peer-reviewed synthesis of 5-amino-N-cyclopropylnicotinamide has been published, industrial patents suggest a two-step approach:

  • Nicotinoyl Chloride Formation: 5-Aminonicotinic acid undergoes chlorination using thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride ((COCl)2\text{(COCl)}_2) to yield 5-aminonicotinoyl chloride.

  • Amide Coupling: Reaction with cyclopropylamine in the presence of a base such as triethylamine (Et3N\text{Et}_3\text{N}) or 4-dimethylaminopyridine (DMAP) facilitates nucleophilic acyl substitution .

This methodology aligns with protocols used for structurally related compounds like N-[2-(2-{2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides, where acetonitrile-mediated coupling under reflux achieves yields exceeding 70% . Alternative strategies employing carbodiimide coupling agents (e.g., EDCl, HATU) could further optimize efficiency, though these methods remain speculative in the absence of explicit experimental data.

Purification and Characterization

Post-synthetic purification likely involves recrystallization from ethanol/water mixtures or chromatographic techniques. Nuclear magnetic resonance (NMR) spectral signatures would theoretically display:

  • 1H^1\text{H} NMR: A triplet at δ 2.1–2.3 ppm (cyclopropane CH2_2), a singlet at δ 6.8 ppm (pyridine H-4), and broad signals at δ 5.5–6.0 ppm (NH2_2) .

  • 13C^{13}\text{C} NMR: Peaks near δ 170 ppm (amide carbonyl), δ 150–155 ppm (pyridine C-3), and δ 8–10 ppm (cyclopropane carbons) .

Mass spectrometric analysis would show a molecular ion peak at m/z 192.22 ([M+H]+^+) with fragmentation patterns consistent with cyclopropane ring cleavage and pyridine decarbonylation.

Applications in Scientific Research

Pharmaceutical Development

As a nicotinamide analog, this compound may interact with NAD(P)-dependent enzymes such as sirtuins or poly(ADP-ribose) polymerases (PARPs). Computational docking studies of similar N-cyclopropylamides reveal moderate binding affinities (KdK_d ≈ 10–50 μM) to the catalytic domains of these proteins, suggesting potential as enzyme modulators . Its amino group could serve as a hydrogen bond donor, enhancing target engagement compared to unsubstituted nicotinamides.

Chemical Biology Probes

Fluorescent analogs of pyridinecarboxamides have been employed as imaging agents for cellular NAD+^+ dynamics . While 5-amino-N-cyclopropylnicotinamide lacks intrinsic fluorescence, functionalization with dansyl or BODIPY fluorophores at the amino position could yield ratiometric sensors for real-time metabolic monitoring.

Handling RequirementSpecification
Personal Protective EquipmentNitrile gloves, safety goggles
VentilationFume hood or local exhaust
Storage Conditions-20°C, desiccated, amber glass
Incompatible MaterialsStrong acids/bases, oxidizers

First aid protocols mandate immediate flushing with water for ocular or dermal contact and oxygen administration for inhalation incidents .

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